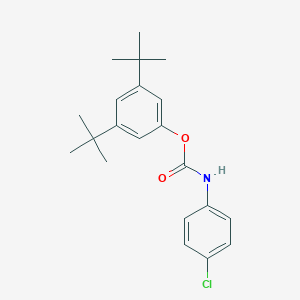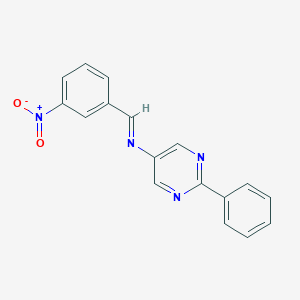
3,4,5-triméthoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with trimethoxy groups and a nitrobenzothiazole moiety, which contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Mécanisme D'action
The mechanism by which 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The nitrobenzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can trigger a cascade of molecular events, leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-trimethoxybenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
Uniqueness
3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both trimethoxy and nitrobenzothiazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLUYSPAGZPQJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-trichloroethyl]butanamide](/img/structure/B375435.png)
![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B375436.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-pyridinylsulfanyl)ethyl]benzamide](/img/structure/B375437.png)
![3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B375438.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]benzamide](/img/structure/B375439.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide](/img/structure/B375441.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B375442.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B375443.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B375445.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B375451.png)
![N-[1-[(butylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]benzamide](/img/structure/B375452.png)

![Ethyl 2-{[2-(acetyloxy)-5-bromobenzylidene]amino}-4-(6-methoxy-2-naphthyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B375456.png)
